

# A Comprehensive Analysis for Advanced Drug Discovery

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## Compound of Interest

Compound Name: 2-chloro-N-(4-phenylbutyl)acetamide  
CAS No.: 97947-55-2  
Cat. No.: B2730078

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**Abstract:** This guide provides a detailed technical overview of **2-chloro-N-(4-phenylbutyl)acetamide**, a compound of interest in modern medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document synthesizes information from closely related analogs and the broader class of chloroacetamide derivatives to project its chemical characteristics, synthesis, and potential biological significance. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for understanding and exploring the therapeutic potential of this and similar chemical entities.

## Introduction: The Significance of the Chloroacetamide Scaffold

The chloroacetamide functional group is a well-recognized pharmacophore in drug discovery, known for its versatile reactivity and presence in a wide array of biologically active molecules. [1] The electrophilic nature of the carbon atom adjacent to the chlorine and the carbonyl group allows for covalent interactions with nucleophilic residues in biological targets, a mechanism that can lead to potent and irreversible inhibition of enzymes or receptors. [2][3] This reactivity,

combined with the modular nature of the N-substituent, makes chloroacetamide derivatives a fertile ground for the development of novel therapeutics.

This guide focuses on a specific derivative, **2-chloro-N-(4-phenylbutyl)acetamide**, which incorporates a flexible phenylbutyl side chain. This lipophilic moiety can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets, potentially conferring specificity and enhancing potency.

SMILES String: C1=CC=C(C=C1)CCCCNC(=O)CCl

## Physicochemical Properties: A Predictive Analysis

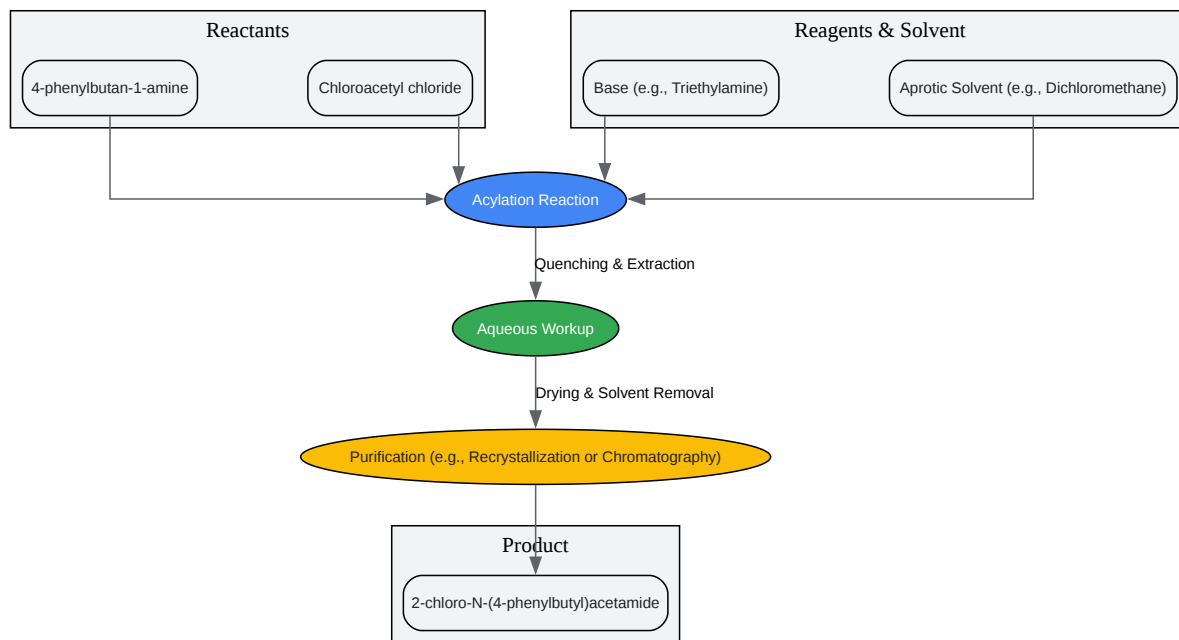
While experimental data for **2-chloro-N-(4-phenylbutyl)acetamide** is not readily available, its physicochemical properties can be predicted based on its constituent parts and data from analogous compounds.

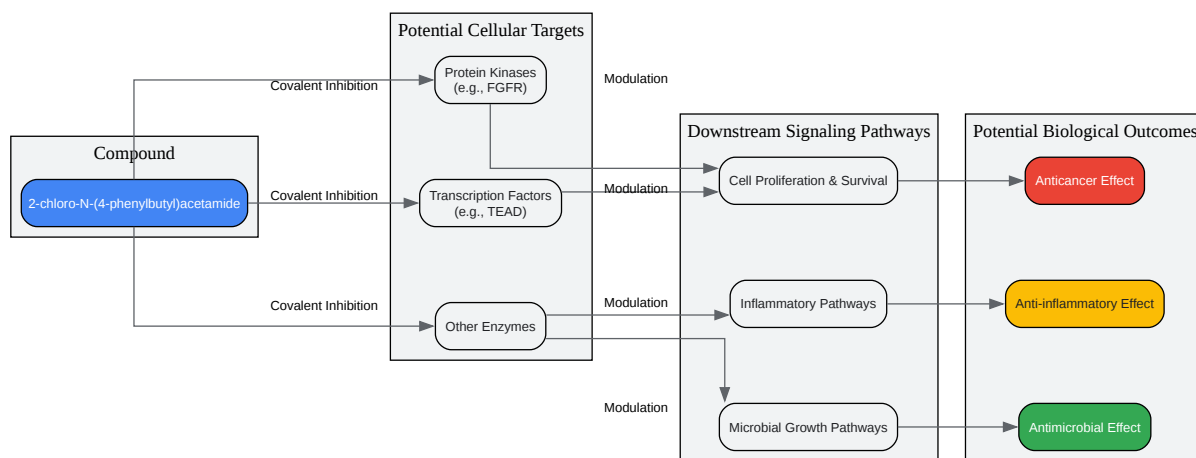
Property	Predicted Value/Information	Basis for Prediction
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClNO	Derived from chemical structure
Molecular Weight	225.71 g/mol	Calculated from molecular formula
Appearance	Likely a white to off-white solid	General appearance of similar acetamides
Solubility	Expected to be soluble in organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water.	Based on the hydrophobic phenylbutyl group and the polar amide moiety.
Melting Point	Estimated to be in the range of 80-120 °C	Comparison with related N-substituted chloroacetamides.
LogP	Estimated to be in the range of 2.5 - 3.5	Calculated based on the structure, indicating moderate lipophilicity.

# Synthesis of 2-chloro-N-(4-phenylbutyl)acetamide: A General Protocol

The synthesis of N-substituted chloroacetamides is a well-established chemical transformation, typically proceeding via the acylation of a primary or secondary amine with chloroacetyl chloride or a related chloroacetic agent.<sup>[4]</sup> The following protocol outlines a general and reliable method for the synthesis of **2-chloro-N-(4-phenylbutyl)acetamide**.

## Reaction Scheme





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## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD-YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- [4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- \(4-nitrophenyl\) acetamide - Google Patents \[patents.google.com\]](#)
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